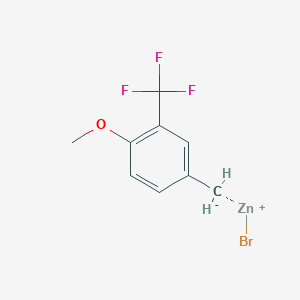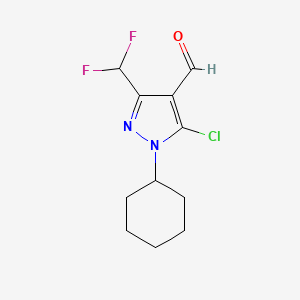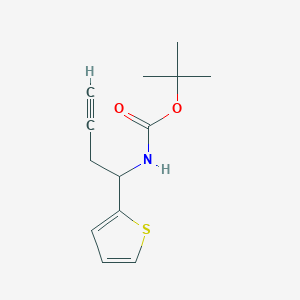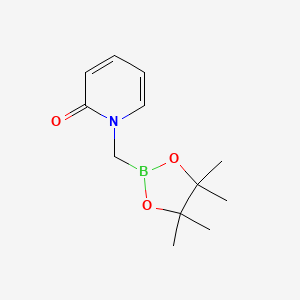
(4-Methoxy-3-(trifluoromethyl)benZyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methoxy-3-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the trifluoromethyl group enhances its reactivity and stability, making it a versatile reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxy-3-(trifluoromethyl)benzyl)zinc bromide typically involves the reaction of (4-methoxy-3-(trifluoromethyl)benzyl) bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4-methoxy-3-(trifluoromethyl)benzyl) bromide+Zn→(4-methoxy-3-(trifluoromethyl)benzyl)zinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and yield while minimizing the risks associated with handling reactive intermediates. The use of automated systems allows for precise control over reaction parameters, leading to efficient and safe production.
Análisis De Reacciones Químicas
Types of Reactions
(4-methoxy-3-(trifluoromethyl)benzyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes such as Negishi coupling. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and is typically carried out under an inert atmosphere. Common solvents include THF and dimethylformamide (DMF).
Addition Reactions: These reactions often require the presence of electrophiles such as aldehydes or ketones and are conducted in solvents like THF or diethyl ether.
Major Products
The major products formed from reactions involving this compound depend on the specific electrophile used. For example, in Negishi coupling, the product is typically a biaryl compound, while in addition reactions, the product is an alcohol or ketone derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-methoxy-3-(trifluoromethyl)benzyl)zinc bromide is used as a key reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it invaluable in the construction of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For instance, it can be used in the synthesis of potential drug candidates with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its role in the synthesis of fluorinated compounds is particularly noteworthy, as these compounds often exhibit unique properties such as increased metabolic stability and lipophilicity.
Mecanismo De Acción
The mechanism by which (4-methoxy-3-(trifluoromethyl)benzyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then undergo transmetalation with a transition metal catalyst, such as palladium or nickel, to form a new carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the cross-coupling reaction, where the organozinc compound acts as a nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(trifluoromethyl)benzyl)zinc bromide
- (4-(trifluoromethyl)phenyl)zinc bromide
Comparison
Compared to (4-(trifluoromethyl)benzyl)zinc bromide and (4-(trifluoromethyl)phenyl)zinc bromide, (4-methoxy-3-(trifluoromethyl)benzyl)zinc bromide offers enhanced reactivity due to the presence of the methoxy group. This functional group increases the electron density on the aromatic ring, making the compound more nucleophilic and thus more reactive in cross-coupling reactions. Additionally, the trifluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in the synthesis of biologically active molecules.
Propiedades
Fórmula molecular |
C9H8BrF3OZn |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
bromozinc(1+);4-methanidyl-1-methoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F3O.BrH.Zn/c1-6-3-4-8(13-2)7(5-6)9(10,11)12;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
LZWRPZIPUHESGR-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C=C(C=C1)[CH2-])C(F)(F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[Tetrakis(p-aminophenyl)porphyrinato(2-)]zinc](/img/structure/B14889111.png)







![2-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14889163.png)


